6-Methylpentacosane
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Overview
Description
6-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54 . It is a methyl-branched alkane, specifically a derivative of pentacosane where a methyl group is attached to the sixth carbon atom. This compound is part of a larger class of hydrocarbons that play significant roles in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete methylation of the pentacosane .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized to achieve high yields and purity, often employing advanced separation techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
6-Methylpentacosane has diverse applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Mechanism of Action
The mechanism of action of 6-Methylpentacosane in biological systems involves its interaction with the lipid layers of cell membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Pentacosane: The parent compound without the methyl group.
3-Methylpentacosane: Another methyl-branched derivative with the methyl group on the third carbon.
Heptacosane: A longer-chain hydrocarbon with 27 carbon atoms.
Uniqueness: 6-Methylpentacosane is unique due to its specific branching, which can influence its physical properties such as melting point and solubility. This branching also affects its biological activity, making it distinct from its linear and differently branched counterparts .
Properties
CAS No. |
126067-23-0 |
---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
6-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-26(3)24-22-7-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
FMMBDNABZOSBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCCCC |
Origin of Product |
United States |
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